1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene typically involves the epoxidation of phenanthrene derivatives followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxide ring or hydroxyl groups.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction may yield dihydroxy derivatives .
Scientific Research Applications
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene has several scientific research applications:
Chemistry: Used as a model compound to study epoxide and diol chemistry.
Biology: Investigated for its mutagenic and tumorigenic effects in cellular studies.
Medicine: Explored for its potential role in cancer research due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene involves its interaction with cellular DNA, leading to mutations and potential tumor formation. The compound forms DNA adducts, which can disrupt normal cellular processes and lead to carcinogenesis. The molecular targets include various enzymes and DNA sequences that are critical for cell replication and repair .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene: A structurally similar compound with similar biological activities.
3,4-Dihydroxy-3’,6’-epoxy-1’,2’,5’,6’7’,8’-hexahydro-6’-methyl-16’-nor-beta,-carotene-1’,8’-dione: Another related compound with distinct chemical properties.
Uniqueness
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene is unique due to its specific structure, which allows it to form stable DNA adducts and exhibit high mutagenicity. This makes it a valuable compound for studying the mechanisms of carcinogenesis and developing potential therapeutic interventions .
Properties
IUPAC Name |
14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-11-9-6-5-7-3-1-2-4-8(7)10(9)13-14(17-13)12(11)16/h1-6,11-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUIEZKBBVSZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C(C3O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031816 |
Source
|
Record name | 1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75947-56-7, 67737-62-6 |
Source
|
Record name | Phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,9c-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075947567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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